4'-Butyl-[1,1'-biphenyl]-4-carbothioamide
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Description
4'-Butyl-[1,1'-biphenyl]-4-carbothioamide is a useful research compound. Its molecular formula is C17H19NS and its molecular weight is 269.41. The purity is usually 95%.
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Biological Activity
4'-Butyl-[1,1'-biphenyl]-4-carbothioamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the current understanding of its biological properties, synthesis, and mechanisms of action, supported by data tables and case studies.
Chemical Structure and Properties
The chemical formula for this compound is C17H19NS. The compound features a biphenyl structure substituted with a butyl group and a carbothioamide functional group, which is known for its role in various biological activities.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study involving thiourea derivatives reported that several compounds demonstrated effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values were notably lower than those of conventional antibiotics, suggesting a promising therapeutic potential.
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
This compound | TBD | S. aureus |
Thiourea Derivative A | 1250 | E. coli |
Thiourea Derivative B | >5000 | P. aeruginosa |
Anticancer Activity
The anticancer efficacy of this compound has been explored through various in vitro studies. For instance, a related compound demonstrated IC50 values indicating significant cytotoxic effects against breast cancer cells (MCF-7) . The mechanism appears to involve apoptosis induction and cell cycle arrest in the S phase.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 225 | Apoptosis induction, S phase arrest |
HepG-2 | TBD | TBD |
HCT-116 | TBD | TBD |
The biological activity of this compound is hypothesized to arise from its ability to interact with specific molecular targets. The carbothioamide group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. Additionally, the butyl group may enhance membrane permeability, facilitating cellular uptake .
Case Studies
A notable case study involved the testing of various thiourea derivatives against cancer cell lines. The results highlighted that modifications in the structure significantly influenced biological activity. For example, electron-donating groups at specific positions on the phenyl ring enhanced anticancer activity compared to electron-withdrawing groups .
Properties
IUPAC Name |
4-(4-butylphenyl)benzenecarbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NS/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16(12-10-15)17(18)19/h5-12H,2-4H2,1H3,(H2,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGUCIGSLBBYSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.